molecular formula C11H8ClNO2 B12549784 2H-1,4-Oxazin-2-one, 5-chloro-6-methyl-3-phenyl- CAS No. 155959-02-7

2H-1,4-Oxazin-2-one, 5-chloro-6-methyl-3-phenyl-

Cat. No.: B12549784
CAS No.: 155959-02-7
M. Wt: 221.64 g/mol
InChI Key: MWEMBYPHEGIBCJ-UHFFFAOYSA-N
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Description

2H-1,4-Oxazin-2-one, 5-chloro-6-methyl-3-phenyl- is a heterocyclic compound that contains an oxazine ring fused with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-Oxazin-2-one, 5-chloro-6-methyl-3-phenyl- typically involves the reaction of 5-chloro-6-methyl-3-phenyl-2H-1,4-oxazin-2-one with appropriate reagents under controlled conditions. One common method includes the use of phenyl hydrazine derivatives and 7-chloro-2-phenyl-4H-benzo[d][1,3]oxazin-4-one, which are refluxed in methanol .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and regioselective halogenation have been explored to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2H-1,4-Oxazin-2-one, 5-chloro-6-methyl-3-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogens (e.g., chlorine, bromine). Reaction conditions often involve controlled temperatures, solvents like methanol or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may produce halogenated derivatives .

Scientific Research Applications

2H-1,4-Oxazin-2-one, 5-chloro-6-methyl-3-phenyl- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2H-1,4-Oxazin-2-one, 5-chloro-6-methyl-3-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2H-1,4-Oxazin-2-one, 5-chloro-6-methyl-3-phenyl- include:

Properties

CAS No.

155959-02-7

Molecular Formula

C11H8ClNO2

Molecular Weight

221.64 g/mol

IUPAC Name

5-chloro-6-methyl-3-phenyl-1,4-oxazin-2-one

InChI

InChI=1S/C11H8ClNO2/c1-7-10(12)13-9(11(14)15-7)8-5-3-2-4-6-8/h2-6H,1H3

InChI Key

MWEMBYPHEGIBCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C(=O)O1)C2=CC=CC=C2)Cl

Origin of Product

United States

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